molecular formula C18H13ClF3N3S B11068168 4-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(1R,2R)-2-phenylcyclopropyl]-4H-1,2,4-triazole-3-thiol

4-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(1R,2R)-2-phenylcyclopropyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11068168
M. Wt: 395.8 g/mol
InChI Key: ZYUXKGDCCODIMB-QWHCGFSZSA-N
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Description

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenylcyclopropyl group, and a triazole ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl and phenylcyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques and equipment to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, phenylcyclopropyl group, and triazole ring contribute to its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(1R,2R)-2-PHENYLCYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring contributes to its potential biological activities.

Properties

Molecular Formula

C18H13ClF3N3S

Molecular Weight

395.8 g/mol

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H13ClF3N3S/c19-14-7-6-11(18(20,21)22)8-15(14)25-16(23-24-17(25)26)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,24,26)/t12-,13+/m0/s1

InChI Key

ZYUXKGDCCODIMB-QWHCGFSZSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=NNC(=S)N2C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(C1C2=NNC(=S)N2C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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